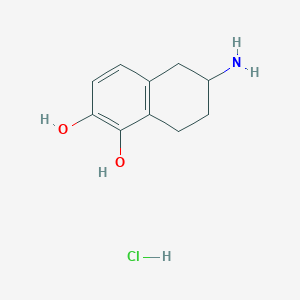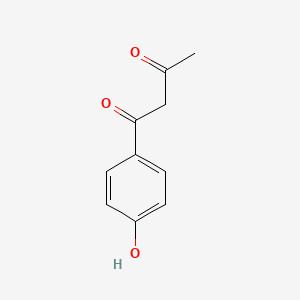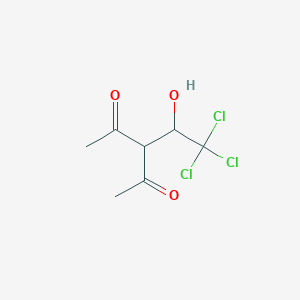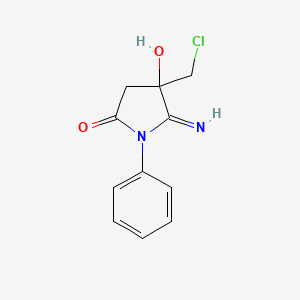
2-Pyrrolidinone, 4-(chloromethyl)-4-hydroxy-5-imino-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 4-(chloromethyl)-4-hydroxy-5-imino-1-phenyl- is a heterocyclic organic compound that belongs to the pyrrolidinone family. This compound is characterized by a five-membered lactam ring with various functional groups attached, making it a versatile molecule with significant potential in various fields of research and industry.
Preparation Methods
The synthesis of 2-Pyrrolidinone, 4-(chloromethyl)-4-hydroxy-5-imino-1-phenyl- involves several steps, typically starting with the preparation of the pyrrolidinone ring. One common method involves the reaction of aniline, an aldehyde, and a suitable catalyst under controlled conditions . The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-Pyrrolidinone, 4-(chloromethyl)-4-hydroxy-5-imino-1-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development. Additionally, it has industrial applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 4-(chloromethyl)-4-hydroxy-5-imino-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
2-Pyrrolidinone, 4-(chloromethyl)-4-hydroxy-5-imino-1-phenyl- can be compared with other similar compounds, such as pyrrolidinone derivatives and pyrrolidine analogs . These compounds share a similar core structure but differ in their functional groups and overall reactivity. The unique combination of functional groups in 2-Pyrrolidinone, 4-(chloromethyl)-4-hydroxy-5-imino-1-phenyl- gives it distinct properties and applications compared to its analogs . Some similar compounds include pyrrolidin-2-one, pyrrolidine-2,5-diones, and prolinol .
Properties
CAS No. |
55876-72-7 |
|---|---|
Molecular Formula |
C11H11ClN2O2 |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
4-(chloromethyl)-4-hydroxy-5-imino-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-11(16)6-9(15)14(10(11)13)8-4-2-1-3-5-8/h1-5,13,16H,6-7H2 |
InChI Key |
HPFWONKFQXLHLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=N)C1(CCl)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


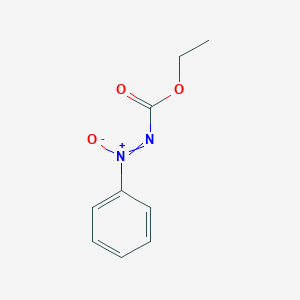


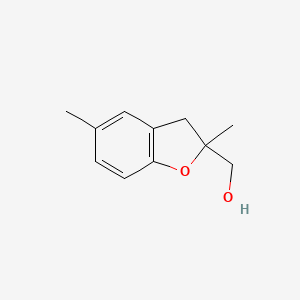

![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)
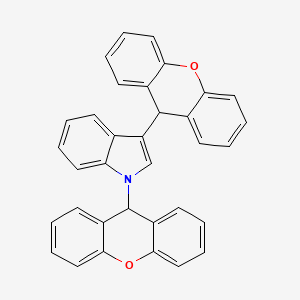

![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)
